Betazole

Description

A histamine H2 agonist used clinically to test gastric secretory function.

Betazole is a histamine H2 receptor agonist with diagnostic application. Betazole selectively targets and binds to the H2 receptor, thereby mimicking the effect of histamine on these receptors. This may lead to an increase in gastric secretions. Betazole can be used in gastric function tests.

BETAZOLE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

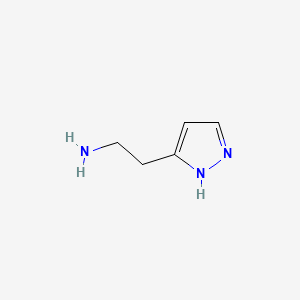

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFEQONERDKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-92-1 (di-hydrochloride) | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022675 | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

118-123 | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.56e+02 g/L | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105-20-4 | |

| Record name | Betazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C065P542O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Betazole, a histamine (B1213489) H2 receptor agonist. It covers its chemical identity, pharmacological action, quantitative data from key experiments, and detailed experimental protocols.

Chemical Identity and Properties

Betazole, systematically named 2-(1H-Pyrazol-5-yl)ethan-1-amine, is a pyrazole (B372694) analog of histamine.[1] It is also known by the synonyms Ametazole, Gastramine, and the trade name Histalog.[2][3] Primarily available as a dihydrochloride (B599025) salt for clinical and research use, it has been employed as a diagnostic agent to assess gastric acid secretory capacity.[1][3] Unlike histamine, Betazole is a selective agonist for the histamine H2 receptor, which minimizes the broad physiological effects associated with H1 receptor activation.[2]

Table 1: Chemical Identifiers and Properties of Betazole

| Property | Value | Source(s) |

| IUPAC Name | 2-(1H-Pyrazol-5-yl)ethan-1-amine | [2] |

| CAS Number | 105-20-4 (Free Base) | [2][3][4] |

| 138-92-1 (Dihydrochloride) | [3][5] | |

| Molecular Formula | C₅H₉N₃ | [2][4] |

| Molar Mass | 111.15 g/mol (Free Base) | [2][3] |

| 184.07 g/mol (Dihydrochloride) | [3] | |

| Appearance | Viscous liquid (Free Base) | [3] |

| Crystalline solid (Dihydrochloride) | [3] | |

| Solubility | Soluble in water (Dihydrochloride) | [3] |

Pharmacological Profile

Betazole functions as a selective histamine H2 receptor agonist.[1][6] The activation of H2 receptors, which are G-protein coupled receptors, initiates a specific intracellular signaling cascade. This pathway is fundamental to its primary pharmacological effect: the stimulation of gastric acid secretion.

The binding of Betazole to the histamine H2 receptor on gastric parietal cells triggers the activation of a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, culminating in the translocation and activation of the H+/K+-ATPase proton pump at the cellular membrane. This process results in the secretion of hydrochloric acid into the gastric lumen.

Quantitative Experimental Data

Betazole's activity has been quantified in various experimental systems. The following table summarizes key data regarding its potency and effects.

Table 2: Quantitative Pharmacological Data for Betazole

| Parameter | Value | Species/System | Description | Source(s) |

| EC₅₀ | 120 µM | Isolated Human Gastric Glands | The concentration of Betazole required to elicit 50% of the maximal acid secretion response. | [5] |

| In Vivo Dose | 3-10 mg/kg | Dog (with gastric fistula) | Dose range shown to effectively increase pepsin and acid levels in gastric juice. | [5] |

| Diagnostic Threshold | >60% of Max. Secretion | Human | Gastric acid secretion greater than 60% of the maximal response to Betazole stimulation is used as a diagnostic indicator for conditions like Zollinger-Ellison syndrome. | [2] |

Key Experimental Protocols

Betazole is primarily used in experimental and clinical settings to measure gastric acid output. Below is a generalized protocol for such an assessment.

This protocol is based on methodologies used to evaluate the effect of H2 receptor agonists on gastric function.

Objective: To quantify the volume and acidity of gastric secretions following the administration of Betazole.

Materials:

-

Betazole Hydrochloride solution (for injection)

-

Test subjects: Adult dogs with surgically prepared chronic gastric fistulas

-

pH meter and titration equipment (0.1 N NaOH)

-

Collection tubes and suction apparatus

Methodology:

-

Acclimatization & Fasting: Subjects are fasted for 24 hours prior to the experiment, with water provided ad libitum.

-

Baseline Collection: The gastric fistula is opened, and any residual gastric content is removed. Basal gastric secretions are collected for a 60-minute period to establish a baseline secretion rate.

-

Betazole Administration: Betazole is administered subcutaneously or intramuscularly at a dose within the 3-10 mg/kg range.[5] The exact dose is determined by the specific aims of the study.

-

Post-Stimulation Collection: Gastric juice is collected continuously in 15-minute intervals for a period of 2-3 hours post-administration.

-

Analysis:

-

Volume: The volume of each 15-minute sample is measured and recorded.

-

Acid Concentration: The pH of each sample is measured. The concentration of free acid is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.

-

Acid Output: Acid output is calculated for each interval by multiplying the sample volume by the acid concentration (expressed in mEq/L).

-

-

Data Reporting: Results are typically reported as total acid output (mEq) over the collection period and compared to the basal secretion rate.

Conclusion

Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine) is a well-characterized selective histamine H2 receptor agonist. Its primary utility has been as a diagnostic tool for evaluating gastric acid secretion due to its targeted mechanism of action, which avoids the side effects of non-selective agonists like histamine.[2] The quantitative data and established protocols underscore its value in both clinical diagnostics and pharmacological research, providing a reliable method for inducing and studying the physiological processes of gastric acid production.

References

Synonyms for Betazole in scientific literature (Ametazole, Gastramine, Histalog)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Betazole and its synonyms—Ametazole, Gastramine, and Histalog—potent histamine (B1213489) H2 receptor agonists that have historically served as valuable tools in physiological and pharmacological research. This document details their mechanism of action, summarizes key quantitative data from scientific literature, provides detailed experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction and Pharmacological Profile

Betazole, chemically known as 3-(2-aminoethyl)pyrazole, is a structural analog of histamine.[1][2][3] It acts as a selective agonist for the histamine H2 receptor, a G-protein coupled receptor primarily located on the basolateral membrane of parietal cells in the stomach.[4][5] Marketed under various names including Ametazole, Gastramine, and Histalog, its principal pharmacological effect is the stimulation of gastric acid secretion.[1][2][3] This property led to its widespread use as a diagnostic agent to assess maximal gastric acid output, aiding in the investigation of conditions such as Zollinger-Ellison syndrome, and in research to understand the physiology of gastric secretion.[6][7][8][9][10][11][12][13][14][15][16]

Betazole exhibits greater selectivity for the H2 receptor compared to histamine, with minimal activity at H1 receptors, thus reducing the incidence of histamine-related side effects like hypotension and bronchoconstriction.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative effects of Betazole (Histalog) on gastric acid and pepsinogen secretion as reported in scientific literature. Direct comparative potency data (e.g., EC50) for all synonyms is limited; however, the presented data provides insights into their physiological activity.

Table 1: Effect of Betazole (Histalog) on Serum Group I Pepsinogen (PG I) Levels [17][18]

| Condition | Number of Patients | Mean Change in Serum PG I (at 2 hours post-administration) | Range of Change in Serum PG I |

| Recurrent Ulcer (post-vagotomy) | 20 | +16.5% (± 2.2% SE) | 98.9% to 135.7% of basal |

| No Recurrent Ulcer (post-vagotomy) | 30 | -25.0% (± 4.3% SE) | 46.9% to 142.4% of basal |

| Unoperated Patients (n=245) | 10 (4.1%) | <92% of basal (Negative Response) | - |

| Postoperative Patients (n=73) | 31 (42.5%) | <92% of basal (Negative Response) | - |

Table 2: Association of Betazole-Induced Serum PG I Response with Peak Acid Output (PAO) [18]

| Serum PG I Response (2-hr level) | Number of Patients | Patients with PAO < 10 mEq/hr | Patients with PAO > 10 mEq/hr |

| Negative (<92% of basal) - Unoperated | 10 | 7 (70%) | 3 (30%) |

| Negative (<92% of basal) - Postoperative | 31 | 29 (93.5%) | 2 (6.5%) |

| Positive (>92% of basal) | 277 | 19 (6.9%) | 258 (93.1%) |

Signaling Pathway

Betazole, as a histamine H2 receptor agonist, initiates a well-defined signaling cascade within gastric parietal cells, leading to the secretion of hydrochloric acid.

Histamine H2 Receptor Signaling Cascade

The binding of Betazole to the H2 receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[19][20] The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump actively transports hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the secretion of hydrochloric acid.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Betazole (Histalog).

Protocol for Betazole (Histalog)-Stimulated Gastric Acid Secretion Analysis in Humans

This protocol is a composite of methodologies described in the literature for assessing maximal acid output.[6][7][8][10][22][23]

Objective: To measure basal and Betazole-stimulated gastric acid secretion.

Materials:

-

Nasogastric tube

-

Aspiration pump

-

pH meter

-

Titration equipment (burette, standardized NaOH solution)

-

Phenol (B47542) red indicator

-

Betazole hydrochloride (Histalog) solution for injection

-

Collection vials

Procedure:

-

Patient Preparation: The subject should fast overnight (at least 8 hours).

-

Nasogastric Intubation: A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.

-

Basal Acid Output (BAO) Measurement:

-

The entire resting gastric content is aspirated and discarded.

-

Gastric juice is then collected continuously for one hour in four 15-minute aliquots.

-

The volume of each sample is measured.

-

The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0, using a pH meter or phenol red indicator.

-

BAO is expressed as milliequivalents of HCl secreted per hour (mEq/hr).

-

-

Betazole Administration: Betazole hydrochloride (Histalog) is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.

-

Stimulated Acid Output Measurement:

-

Following Betazole administration, gastric juice is collected for at least one hour, typically in 15-minute aliquots.

-

The volume and acid concentration of each sample are determined as described for the basal collection.

-

-

Maximal Acid Output (MAO) and Peak Acid Output (PAO) Calculation:

-

MAO: The total acid output in the first hour after stimulation.

-

PAO: The highest acid output in any two consecutive 15-minute post-stimulation samples, multiplied by 2 to express the rate per hour.

-

Protocol for Competitive Radioligand Binding Assay for the Histamine H2 Receptor

This protocol is a generalized procedure based on standard radioligand binding assays for G-protein coupled receptors, using [³H]-tiotidine as the radioligand.[2][17][18][24]

Objective: To determine the binding affinity (Ki) of Betazole for the histamine H2 receptor.

Materials:

-

Cell membranes expressing the histamine H2 receptor (e.g., from transfected cell lines or tissue homogenates)

-

[³H]-tiotidine (radioligand)

-

Unlabeled Betazole (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

96-well filter plates and vacuum manifold (optional)

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes in binding buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:

-

Total Binding: Membranes + [³H]-tiotidine (at a concentration near its Kd).

-

Non-specific Binding (NSB): Membranes + [³H]-tiotidine + a high concentration of unlabeled tiotidine (B1662263) (e.g., 10 µM).

-

Competition: Membranes + [³H]-tiotidine + varying concentrations of unlabeled Betazole.

-

-

Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of Betazole.

-

Determine the IC50 value (the concentration of Betazole that inhibits 50% of specific [³H]-tiotidine binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Application in the Diagnosis of Zollinger-Ellison Syndrome

Betazole (Histalog) stimulation testing was historically a key component in the diagnostic workup for Zollinger-Ellison syndrome (ZES), a condition characterized by a gastrin-secreting tumor (gastrinoma).[9][12][13][14][15][16][25] The test helps to differentiate ZES from other causes of hypergastrinemia. While secretin stimulation is now more commonly used, understanding the logic of the Betazole test remains relevant.

The diagnostic algorithm involves measuring basal acid output (BAO) and then maximal acid output (MAO) after stimulation with Betazole. In patients with ZES, the gastrinoma causes near-maximal stimulation of parietal cells even in the basal state. Therefore, there is a large BAO and only a small increase in acid secretion after Betazole administration.

Conclusion

Betazole and its synonyms have been instrumental in advancing our understanding of gastric physiology and in the clinical diagnosis of acid-related disorders. While newer agents and diagnostic methods have largely replaced their clinical use, they remain relevant compounds in the context of scientific research. This guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and experimental application of these classic histamine H2 receptor agonists.

References

- 1. Acid and pepsin responses to graded doses of pentagastrin in duodenal and corporeal gastric ulcer patients before and after selective proximal vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Effect of nizatidine and cimetidine on betazole-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose response curves for the effect of gastrin II on acid gastric secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOSE-RESPONSE CURVES FOR THE EFFECT OF GASTRIN II ON ACID GASTRIC SECRETION IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 11. Diagnosis of Zollinger–Ellison syndrome in the era of PPIs, faulty gastrin assays, sensitive imaging and limited access to acid secretory testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current diagnosis and management of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zollinger-Ellison syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of the dose of histalog that provokes maximal gastric secretory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of betazole on serum group I pepsinogen levels: relationship to gastric acid output in unoperated and postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

Betazole's Role in Stimulating Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betazole, a synthetic analogue of histamine (B1213489), has historically played a significant role in the clinical assessment of gastric acid secretion. As a selective agonist for the histamine H2 receptor, Betazole provides a potent stimulus for parietal cells to produce hydrochloric acid. This technical guide offers an in-depth exploration of Betazole's mechanism of action, its application in gastric function tests, and a quantitative comparison with other secretagogues. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to support researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action: Histamine H2 Receptor Agonism

Betazole exerts its physiological effects by binding to and activating histamine H2 receptors located on the basolateral membrane of parietal cells in the gastric mucosa. This interaction initiates a cascade of intracellular events that culminate in the secretion of hydrochloric acid into the gastric lumen.

The H2 Receptor Signaling Pathway

The stimulation of gastric acid secretion by Betazole is a well-defined process mediated by a G-protein coupled receptor signaling pathway:

-

Receptor Binding: Betazole binds to the histamine H2 receptor, a member of the Gs protein-coupled receptor family.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

Proton Pump Stimulation: PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This pump actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid.

Quantitative Analysis of Gastric Acid Secretion

The primary application of Betazole in a clinical and research setting is to determine the maximal acid output (MAO) of the stomach. This is a measure of the stomach's capacity to secrete acid and is a valuable diagnostic tool.

Dose-Response Relationship

While comprehensive dose-response data for Betazole is limited in modern literature due to its replacement by newer diagnostic agents, historical studies established effective dosages for maximal stimulation. A subcutaneous dose of 1.5 mg/kg body weight is widely cited as the standard for achieving maximal gastric acid secretion.

| Parameter | Value | Reference |

| Stimulant | Betazole Hydrochloride (Histalog) | |

| Dosage for Maximal Secretion | 1.5 mg/kg body weight | |

| Route of Administration | Subcutaneous | |

| Time to Peak Response | 30 - 90 minutes |

Comparison with Histamine

| Stimulant | Dosage for Maximal Secretion | Reported Maximal Acid Output (MAO) - Representative Values (mEq/hr) | Key Side Effects |

| Betazole (Histalog) | 1.5 mg/kg | Specific comparative values require full-text access of historical studies | Flushing, headache, hypotension |

| Histamine Acid Phosphate | 0.04 mg/kg (with antihistamine cover) | Specific comparative values require full-text access of historical studies | More pronounced flushing, headache, hypotension, bronchospasm |

Experimental Protocols

The "augmented histamine test" using Betazole (often referred to as the Histalog test) is a standardized procedure for measuring gastric acid secretion.

Gastric Analysis with Betazole Stimulation

1. Patient Preparation:

-

The patient should fast overnight (at least 8-12 hours) to ensure an empty stomach.

-

Smoking should be avoided on the morning of the test.

-

Certain medications that can interfere with gastric acid secretion (e.g., H2 receptor antagonists, proton pump inhibitors, anticholinergics) should be discontinued (B1498344) for an appropriate period before the test, as advised by a clinician.

2. Basal Acid Output (BAO) Collection:

-

A nasogastric (NG) tube is inserted into the stomach.

-

The residual gastric contents are aspirated and discarded.

-

Gastric juice is then collected continuously for one hour, typically in four 15-minute aliquots. This represents the basal acid output.

3. Betazole Administration:

-

Betazole hydrochloride (1.5 mg/kg body weight) is administered subcutaneously.

4. Stimulated Acid Output (SAO) Collection:

-

Following Betazole injection, gastric juice is collected continuously for 1.5 to 2 hours, again in 15-minute aliquots.

-

The peak acid output is typically observed between 30 and 90 minutes after stimulation.

5. Sample Analysis:

-

The volume of each gastric juice sample is measured.

-

The acid concentration of each sample is determined by titration with a standard solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a neutral pH (7.0), often using a pH meter or a colorimetric indicator.

-

Acid output is calculated for each sample in milliequivalents (mEq) and expressed as mEq per hour (mEq/hr).

Calculation of Acid Output: Acid Output (mEq/hr) = Volume (L/hr) × Acid Concentration (mEq/L)

Conclusion

Betazole has been a valuable pharmacological tool for understanding and quantifying gastric acid secretion. Its action as a selective histamine H2 receptor agonist provides a clear and potent stimulus for parietal cell activity. While largely superseded in routine clinical practice by less invasive diagnostic methods and the advent of more modern secretagogues, the principles of Betazole-stimulated gastric analysis and the underlying physiological pathways remain fundamental to the fields of gastroenterology and pharmacology. The detailed protocols and signaling pathway diagrams presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study of gastric physiology and the development of novel therapeutics targeting acid-related disorders.

Pharmacokinetics and Metabolism of Betazole: A Technical Guide

Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for Betazole (also known as ametazole) is scarce. This document synthesizes the limited information available and provides inferred knowledge based on its chemical structure and the metabolism of related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Betazole is a pyrazole (B372694) analogue of histamine (B1213489) and a potent histamine H2 receptor agonist.[1][2] Its primary and clinically utilized effect is the stimulation of gastric acid secretion.[1] Historically, it was used as a diagnostic agent to assess gastric acid secretory capacity. Due to the limited availability of specific absorption, distribution, metabolism, and excretion (ADME) data for Betazole, this guide will also discuss the general metabolism of pyrazole-containing compounds to infer potential metabolic pathways.

Pharmacokinetics: A Data Gap

A comprehensive review of scientific literature reveals a significant lack of quantitative pharmacokinetic data for Betazole. Parameters such as half-life (t1/2), peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), volume of distribution (Vd), and clearance (CL) have not been publicly documented in detail. This absence of data prevents the creation of a quantitative summary table.

In contrast, pharmacokinetic profiles of histamine H2-receptor antagonists are well-characterized. For context, a summary of typical pharmacokinetic parameters for some H2-receptor antagonists is provided below. It is crucial to note that as an agonist , Betazole's pharmacokinetic properties may differ significantly.

Table 1: Illustrative Pharmacokinetic Parameters of Histamine H2-Receptor Antagonists

| Parameter | Cimetidine | Ranitidine | Famotidine |

| Bioavailability (%) | 60-70 | 50 | 40-45 |

| Half-life (hours) | 2 | 2-3 | 2.5-3.5 |

| Time to Peak (hours) | 1-2 | 1-3 | 1-3 |

| Volume of Distribution (L/kg) | 0.8 | 1.4 | 1.1-1.4 |

| Protein Binding (%) | 15-20 | 15 | 15-20 |

| Excretion | Primarily renal | Primarily renal | Primarily renal |

Source: Data compiled from general pharmacological resources.

Metabolism of Betazole: An Inferred Pathway

The metabolism of pyrazole has been shown to involve hydroxylation and subsequent conjugation.[3] Given that Betazole is a substituted pyrazole, it is likely to undergo similar biotransformation processes. The primary routes of metabolism for many drugs containing a pyrazole ring involve oxidation by cytochrome P450 enzymes, followed by conjugation reactions (Phase II metabolism) to increase water solubility and facilitate excretion.[4][5]

Potential metabolic reactions for Betazole include:

-

Hydroxylation: The pyrazole ring or the ethylamine (B1201723) side chain could be hydroxylated.

-

N-oxidation: The nitrogen atoms in the pyrazole ring could be oxidized.

-

Deamination: The primary amine group could be removed through oxidative deamination.

-

Conjugation: The parent drug or its hydroxylated metabolites could undergo glucuronidation or sulfation.

The following diagram illustrates a hypothetical metabolic pathway for Betazole.

Caption: Inferred Metabolic Pathway of Betazole.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for studying the pharmacokinetics of Betazole are not available, a general methodology that would have been employed during its period of prevalent use can be outlined. These methods would have focused on the analysis of Betazole in biological fluids like plasma and urine.

4.1. Animal Studies

A typical preclinical pharmacokinetic study in an animal model (e.g., rats or dogs) would likely involve the following steps:

-

Drug Administration: A known dose of Betazole would be administered intravenously (to determine elimination kinetics) and orally (to assess bioavailability).

-

Sample Collection: Blood samples would be collected at various time points post-administration. Urine and feces would also be collected over a defined period.

-

Sample Preparation: Plasma would be separated from blood. Both plasma and urine samples would likely undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug and its potential metabolites from endogenous components.

-

Analytical Method: Given the era of Betazole's primary use, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection would have been common for quantification.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) could have also been used for structural elucidation of metabolites.[3]

-

Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters.

The following diagram illustrates a generalized workflow for such a study.

Caption: Generalized Experimental Workflow for a Pharmacokinetic Study.

4.2. Human Studies

Pharmacokinetic studies in humans would follow a similar protocol to animal studies, with human volunteers receiving a single dose of Betazole. Ethical considerations and regulatory approvals would be paramount. The analytical methods for sample analysis would be the same as those used in preclinical studies.

Conclusion

While Betazole has a well-defined pharmacodynamic effect as a histamine H2 receptor agonist, its pharmacokinetic and metabolic properties are not well-documented in publicly accessible literature. This guide has provided an inferred metabolic pathway based on the chemistry of its pyrazole core and a generalized overview of the experimental protocols that would be necessary to formally characterize its ADME profile. Further research, should the compound be of renewed interest, would be required to establish definitive pharmacokinetic parameters and metabolic pathways. Professionals in drug development should be aware of this significant data gap.

References

- 1. Betazole - Wikipedia [en.wikipedia.org]

- 2. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of histamine, methylhistamines and histamine-o-phthaldialdehyde complexes by two high-performance liquid chromatographic procedures. Application to biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Betazole on Cyclic AMP Signaling in Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betazole, a synthetic analogue of histamine (B1213489), has historically been utilized as a potent secretagogue in diagnostic tests of gastric acid secretion. Its mechanism of action is intrinsically linked to the cyclic AMP (cAMP) second messenger system within the gastric mucosa. This technical guide delineates the molecular pathway by which Betazole elicits its effects, focusing on the generation of cAMP. It provides a detailed overview of the signaling cascade, methodologies for pertinent experiments, and a summary of the expected quantitative outcomes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of gastric physiology and the development of related pharmaceuticals.

Introduction

The regulation of gastric acid secretion is a complex physiological process involving neural, hormonal, and paracrine pathways. A key mediator in this process is histamine, which stimulates parietal cells to secrete hydrochloric acid. Betazole, as a selective histamine H2 receptor agonist, mimics the action of endogenous histamine, thereby providing a valuable tool for studying the mechanisms of gastric secretion. The binding of Betazole to the H2 receptor initiates a signal transduction cascade that culminates in the elevation of intracellular cyclic AMP (cAMP), a critical second messenger that drives the downstream events leading to acid secretion. Understanding the precise effects of Betazole on cAMP levels is crucial for comprehending the pharmacology of H2 receptor agonists and their role in both physiological and pathological contexts.

The Betazole-cAMP Signaling Pathway

Betazole exerts its physiological effects on the gastric mucosa by activating a well-defined signaling pathway that leads to the production of cAMP. This pathway is initiated by the binding of Betazole to the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells.

The key steps in the signaling cascade are as follows:

-

Receptor Binding: Betazole binds to the histamine H2 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of the Gαs subunit from the Gβγ dimer.

-

Adenylate Cyclase Stimulation: The activated Gαs subunit translocates along the plasma membrane and binds to and activates the enzyme adenylate cyclase.

-

cAMP Synthesis: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP.

-

Protein Kinase A Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins, which ultimately results in the translocation of H+/K+ ATPase (the proton pump) to the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen.

Quantitative Data on the Effect of Betazole on cAMP

| Betazole Concentration (μM) | Adenylate Cyclase Activity (pmol cAMP/mg protein/min) | Fold Increase over Basal |

| 0 (Basal) | 10.2 ± 1.5 | 1.0 |

| 1 | 25.8 ± 3.1 | 2.5 |

| 10 | 55.1 ± 6.2 | 5.4 |

| 100 | 89.7 ± 9.8 | 8.8 |

| 1000 | 95.3 ± 10.5 | 9.3 |

Note: The data presented in this table is illustrative and intended to represent the expected trend. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments designed to investigate the effect of Betazole on cAMP in gastric mucosa.

Preparation of Gastric Mucosal Homogenates

-

Tissue Collection: Euthanize the experimental animal (e.g., guinea pig, rat) and excise the stomach.

-

Mucosal Isolation: Open the stomach along the lesser curvature, rinse with ice-cold saline, and gently scrape the gastric mucosa from the underlying muscle layers.

-

Homogenization: Mince the collected mucosa and homogenize in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 250 mM sucrose) using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant can be used for subsequent assays.

Adenylate Cyclase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the gastric mucosal homogenate, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl2, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation, and varying concentrations of Betazole.

-

Incubation: Initiate the reaction by adding the homogenate to the pre-warmed reaction mixture and incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stopping solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.

-

cAMP Measurement: Centrifuge the samples to pellet the protein and measure the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Express the adenylate cyclase activity as pmol of cAMP produced per milligram of protein per minute.

Measurement of Intracellular cAMP Levels

-

Cell/Tissue Culture: Utilize isolated gastric glands, primary cultures of parietal cells, or fresh gastric mucosal tissue explants.

-

Stimulation: Pre-incubate the cells/tissue in a suitable buffer (e.g., Krebs-Ringer bicarbonate) and then stimulate with various concentrations of Betazole for a specific time course.

-

Lysis: Terminate the stimulation by rapidly lysing the cells/tissue with a lysis buffer (e.g., 0.1 M HCl or a commercial cell lysis reagent).

-

cAMP Quantification: Determine the cAMP concentration in the lysate using a commercially available cAMP assay kit (RIA or ELISA).

-

Protein Determination: Measure the total protein concentration in the lysate to normalize the cAMP levels.

-

Data Presentation: Express the results as pmol of cAMP per milligram of protein.

Conclusion

Betazole serves as a valuable pharmacological tool for investigating the histamine H2 receptor-mediated signaling pathway in the gastric mucosa. Its action as a selective H2 receptor agonist leads to a direct and dose-dependent increase in intracellular cAMP levels through the activation of adenylate cyclase. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this effect. A thorough understanding of the Betazole-cAMP axis is fundamental for researchers and professionals in the fields of gastroenterology and drug development, particularly in the context of acid-suppressive therapies and the broader study of GPCR signaling.

An In-depth Technical Guide to Betazole: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betazole, a pyrazole (B372694) derivative and structural analogue of histamine (B1213489), is a potent and selective histamine H₂ receptor agonist. Historically, it has been instrumental as a diagnostic agent for assessing gastric acid secretory capacity. This technical guide provides a comprehensive overview of Betazole's chemical structure, physicochemical properties, synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis and its application in gastric function tests are presented. Furthermore, this document elucidates the signaling pathway activated by Betazole and summarizes its pharmacokinetic profile. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical Identity and Physicochemical Properties

Betazole, with the IUPAC name 1H-Pyrazole-3-ethanamine, is a heterocyclic amine. It is structurally similar to histamine but exhibits greater selectivity for the H₂ receptor subtype.[1] The chemical identifiers and key physicochemical properties of Betazole and its commonly used dihydrochloride (B599025) salt are summarized in the tables below.

Chemical Identifiers

| Identifier | Betazole (Free Base) | Betazole Dihydrochloride |

| IUPAC Name | 1H-Pyrazole-3-ethanamine | 2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride[2] |

| Synonyms | Ametazole, 3-(2-aminoethyl)pyrazole[3] | Gastramine, Histalog[4] |

| CAS Number | 105-20-4[3] | 138-92-1[3] |

| Molecular Formula | C₅H₉N₃[3] | C₅H₁₁Cl₂N₃[5] |

| SMILES | C1=C(NN=C1)CCN | C1=C(NN=C1)CCN.Cl.Cl[2] |

| InChI | 1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | 1S/C5H9N3.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2,(H,7,8);2*1H[2] |

Physicochemical Properties

| Property | Betazole (Free Base) | Betazole Dihydrochloride |

| Molecular Weight | 111.15 g/mol [3] | 184.07 g/mol [3] |

| Appearance | Viscous liquid[3] | Crystalline solid[3] |

| Melting Point | 25 °C | 224-226 °C |

| Boiling Point | 118-123 °C at 0.5 mmHg[3] | Not applicable |

| Solubility | Soluble in water and DMSO.[6] | Soluble in water.[3] Practically insoluble in chloroform.[3] Soluble in DMSO (≥10 mg/mL) and PBS (pH 7.2) (≥10 mg/mL).[4] |

| pKa | Data not available | Data not available |

Synthesis of Betazole

The synthesis of Betazole was first reported by Jones and Mann in 1953.[6] The process involves a two-step procedure starting from the reaction of hydrazine (B178648) with γ-pyrone, followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of Betazole

Step 1: Synthesis of 3-Pyrazoleacetaldehyde Hydrazone

-

Reaction Setup: In a suitable reaction vessel, dissolve γ-pyrone in an alcoholic solvent (e.g., ethanol).

-

Addition of Hydrazine: Add hydrazine hydrate (B1144303) to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the product, 3-pyrazoleacetaldehyde hydrazone, is expected to precipitate from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent to afford the product in near-quantitative yield.

Step 2: Catalytic Hydrogenation to Betazole

-

Catalyst and Solvent: Suspend the 3-pyrazoleacetaldehyde hydrazone obtained in the previous step in a suitable solvent, such as ethanol, in a hydrogenation apparatus. Add a nickel-based catalyst (e.g., Raney nickel).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and agitate the mixture. The reaction is typically carried out at room temperature and elevated pressure.

-

Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's endpoint.

-

Work-up: After the reaction is complete, carefully filter off the catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure.

-

Purification: The resulting crude Betazole can be purified by distillation under reduced pressure to yield the final product as a viscous liquid. The reported yield for this step is approximately 80%.[6]

Pharmacological Profile

Mechanism of Action

Betazole is a selective agonist of the histamine H₂ receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the H₂ receptor on the basolateral membrane of gastric parietal cells, Betazole initiates a signaling cascade that results in the stimulation of gastric acid secretion.

The H₂ receptor is coupled to a stimulatory G-protein (Gs). Activation of the Gs protein leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is responsible for the final step in acid secretion, exchanging potassium ions for hydrogen ions, which are secreted into the gastric lumen.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for Betazole in humans is not extensively documented in recent literature, largely due to its historical use as a diagnostic agent rather than a therapeutic drug. General principles of ADME for small molecule drugs are expected to apply.

| ADME Parameter | Description |

| Absorption | Expected to be well-absorbed following oral or parenteral administration. |

| Distribution | Likely to be distributed throughout the body via systemic circulation. |

| Metabolism | The metabolic fate of Betazole is not well-characterized in publicly available literature. |

| Excretion | The primary route of excretion has not been definitively established. |

Application in Gastric Function Testing

Betazole has been used as a gastric stimulant to assess maximal gastric acid output, which is valuable in the diagnosis of conditions such as Zollinger-Ellison syndrome, a disorder characterized by excessive gastric acid production.[8] It was often preferred over histamine due to its greater selectivity for the H₂ receptor, resulting in fewer side effects.[4]

Experimental Protocol: Betazole (Histalog) Gastric Secretion Test

Patient Preparation:

-

The patient should fast overnight (for at least 8-12 hours) before the test.

-

A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents. The correct placement of the tube is crucial for accurate results.

Procedure:

-

Basal Acid Output (BAO) Collection: Gastric secretions are collected for a baseline period, typically one hour, in timed intervals (e.g., every 15 minutes).

-

Betazole Administration: Betazole hydrochloride is administered parenterally, either subcutaneously or intramuscularly. A typical dose is 0.5 mg/kg of body weight.[9]

-

Stimulated Acid Output (MAO) Collection: Following Betazole administration, gastric secretions are collected for a specified period, usually 1.5 to 2 hours, in timed intervals (e.g., every 15 minutes).

-

Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is expressed in milliequivalents per hour (mEq/hr).

Interpretation:

The results of the basal and maximal acid output are used to assess the stomach's acid-secreting capacity. Abnormally high levels of acid secretion, particularly in the basal state, can be indicative of conditions like Zollinger-Ellison syndrome.

Conclusion

Betazole remains a significant compound in the study of gastric physiology and pharmacology. Its selective agonism at the histamine H₂ receptor provides a clear mechanism for the potent stimulation of gastric acid secretion. While its clinical use has largely been superseded by other diagnostic methods and therapeutic agents, the technical understanding of its chemical properties, synthesis, and pharmacological actions is of continued importance for researchers in gastroenterology and drug development. The detailed protocols and structured data presented in this guide offer a valuable resource for scientific and professional audiences.

References

- 1. Gastric hydrochloric acid secretory response to orally administered betazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hoeford.com [hoeford.com]

- 6. Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioivt.com [bioivt.com]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and History of Betazole: A Technical Guide for Researchers

An In-depth Exploration of a Key Histamine (B1213489) H2 Receptor Agonist in Gastric Secretion Research

Abstract

Betazole, chemically known as 3-(2-aminoethyl)pyrazole and widely recognized by its trade name Histalog®, played a pivotal role in the study of gastric acid secretion for several decades. As a selective histamine H2 receptor agonist, it offered a safer alternative to histamine for diagnostic procedures, significantly advancing the understanding of gastric physiology and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, and research applications of Betazole, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Introduction: The Quest for a Safer Gastric Stimulant

In the mid-20th century, the direct stimulation of gastric acid secretion with histamine was a standard method for assessing gastric function. However, the systemic effects of histamine, mediated by H1 receptors, often led to undesirable side effects. This necessitated the search for a more specific agent that could selectively target the histamine receptors responsible for gastric acid secretion, which were later identified as H2 receptors.

Discovery and Synthesis

Betazole was synthesized as a pyrazole (B372694) analogue of histamine.[1][2] A key synthetic route, developed in 1949 and later refined, involved a two-step process. The synthesis started with the reaction of hydrazine (B178648) with γ-pyrone in an alcohol solution, which produced 3-pyrazoleacetaldehyde hydrazone in nearly quantitative yields. This intermediate was then subjected to a nickel-mediated catalytic hydrogenation to yield Betazole.[3] Eli Lilly and Company commercially developed Betazole under the brand name Histalog®.[4][5]

Mechanism of Action: A Selective Histamine H2 Receptor Agonist

Betazole functions as a selective agonist for the histamine H2 receptor.[1][2] Its primary pharmacological action is the stimulation of gastric acid secretion by parietal cells in the stomach.[1][2] Unlike histamine, Betazole exhibits minimal activity at H1 receptors, thereby reducing the incidence of systemic side effects such as flushing, headache, and hypotension.[1] This selectivity made it a preferred agent for diagnostic tests of gastric secretion.[6]

Signaling Pathway

The stimulation of gastric acid secretion by Betazole is mediated through the histamine H2 receptor signaling pathway, a G-protein coupled receptor (GPCR) cascade.

Experimental Protocols: The Augmented Histamine Test

Betazole was a cornerstone of the "augmented histamine test," a procedure designed to measure maximal gastric acid output.[7][8] While specific protocols varied slightly between laboratories, the general procedure was as follows:

Objective: To determine the maximal acid output (MAO) and peak acid output (PAO) of the stomach.

Materials:

-

Betazole hydrochloride (Histalog®) solution for injection.

-

Nasogastric tube.

-

Syringes for aspiration.

-

pH meter or titration equipment.

-

Methyl red indicator.

-

0.1 N NaOH solution.

Procedure:

-

Patient Preparation: The patient fasts overnight (at least 8 hours).

-

Basal Acid Output (BAO) Collection:

-

A nasogastric tube is inserted into the stomach.

-

The residual gastric content is aspirated and discarded.

-

Gastric juice is then collected continuously for one hour, divided into four 15-minute samples. This constitutes the basal secretion.

-

-

Betazole Administration:

-

Betazole is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.

-

-

Stimulated Acid Output Collection:

-

Following Betazole administration, gastric juice is collected continuously for at least 90 minutes, typically divided into six 15-minute samples.

-

-

Sample Analysis:

-

The volume of each sample is measured.

-

The acid concentration is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a neutral pH (pH 7.0), often using a pH meter or methyl red indicator.

-

-

Calculations:

-

Acid Output (mEq/15 min): Volume (L) x Acid Concentration (mEq/L).

-

Basal Acid Output (BAO): Sum of the acid output of the four basal samples (mEq/hour).

-

Maximal Acid Output (MAO): Sum of the acid output of the four consecutive 15-minute samples with the highest acidity after Betazole stimulation (mEq/hour).

-

Peak Acid Output (PAO): The two highest consecutive 15-minute acid outputs multiplied by two (mEq/hour).

-

Quantitative Data in Betazole Research

Numerous studies have quantified the effects of Betazole on gastric secretion. The following tables summarize key quantitative findings.

Table 1: Potency and Efficacy of Betazole in Stimulating Gastric Acid Secretion

| Parameter | Value | Species | Source |

| EC50 (Acid Secretion) | 120 µM | Human (isolated gastric glands) | (Leth et al., 1987) |

| Effective Dose (Acid Secretion) | 3-10 mg/kg | Dog | (Ishimori et al., 1975) |

| Effective Dose (Pepsin Secretion) | 3-10 mg/kg | Dog | (Ishimori et al., 1975) |

| Clinical Dose (Gastric Analysis) | 1.5-2.0 mg/kg | Human | [1] |

Table 2: Comparative Effects of Betazole and Histamine on Gastric Secretion

| Feature | Betazole (Histalog®) | Histamine |

| Receptor Selectivity | Primarily H2 | H1 and H2 |

| Side Effects | Minimal (fewer H1-mediated effects) | More frequent (flushing, headache, hypotension) |

| Potency | Less potent than histamine | More potent |

| Time to Peak Effect | Slower (around the 2nd hour) | Faster |

| Antihistamine Pre-treatment | Not required | Required to block H1 effects |

Historical Perspective and Decline in Use

Betazole (Histalog®) enjoyed widespread use from the 1950s through the 1970s as the preferred agent for gastric function testing.[9] Its introduction was a significant step forward from the use of histamine due to its improved safety profile.[6] However, the landscape of gastroenterology and pharmaceutical development continued to evolve.

The development of pentagastrin (B549294), a synthetic analogue of gastrin, in the late 1960s provided another potent and specific stimulant of gastric acid secretion with even fewer side effects than Betazole.[1][6] Subsequently, the discovery and clinical introduction of H2 receptor antagonists (e.g., cimetidine) and, later, the more potent proton pump inhibitors (e.g., omeprazole) revolutionized the treatment of acid-related disorders. These therapeutic advancements, coupled with the rise of endoscopy for direct visualization of the gastric mucosa, diminished the diagnostic necessity of gastric acid secretory tests.[3] As a result, the clinical use of Betazole gradually declined, and it was eventually withdrawn from the market.

Conclusion

Betazole holds a significant place in the history of gastrointestinal research and diagnostics. As a selective histamine H2 receptor agonist, it facilitated a safer and more specific method for evaluating gastric acid secretion, contributing to a deeper understanding of gastric physiology. While its clinical use has been superseded by newer agents and diagnostic techniques, the study of Betazole's discovery, mechanism, and application provides valuable insights for researchers, scientists, and drug development professionals in the ongoing exploration of receptor pharmacology and gastrointestinal function.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histalog gastric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of basal and peak acid output with an augmented histamine test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Betazole's specificity for H2 receptors compared to histamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betazole, a pyrazole (B372694) analogue of histamine (B1213489), has been historically utilized as a selective agonist for the histamine H2 receptor, primarily for the clinical assessment of gastric acid secretory capacity.[1][2][3] This technical guide provides an in-depth analysis of betazole's specificity for the H2 receptor in comparison to histamine, the endogenous ligand for all four histamine receptor subtypes (H1, H2, H3, and H4). Understanding the nuances of their receptor interaction profiles is crucial for preclinical and clinical research, as well as for the development of more targeted therapeutic agents. While histamine exhibits broad activity across all four receptor subtypes, betazole's pharmacological profile is more targeted, though not entirely exclusive, to the H2 receptor.[4] This guide will present available quantitative data, detail relevant experimental methodologies, and visualize key pathways to elucidate the comparative pharmacology of these two important compounds.

Quantitative Comparison of Receptor Binding Affinities and Functional Potencies

The specificity of a ligand for its receptor is quantified by its binding affinity (Ki or Kd values) and its functional potency (EC50 values). A lower value in both cases indicates a higher affinity and potency, respectively. The following tables summarize the available data for histamine and betazole across the four human histamine receptor subtypes.

It is important to note that comprehensive, direct comparative studies of betazole's binding affinity and functional potency across all four histamine receptor subtypes are limited in the publicly available literature. The tables below reflect the most relevant data that could be obtained.

Table 1: Receptor Binding Affinity (Ki) in nM

| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |

| Histamine | ~10,000[5] | ~4,300[6] | ~8[6] | ~8.2[6] |

| Betazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Lower Ki indicates higher binding affinity.

Table 2: Functional Potency (EC50/Ka) in µM

| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |

| Histamine | Data Not Available | 3[7] | Data Not Available | Data Not Available |

| Betazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Lower EC50/Ka indicates higher functional potency.

Data Interpretation:

In contrast, histamine demonstrates a wide range of affinities for the four receptor subtypes, with significantly higher affinity for H3 and H4 receptors compared to H1 and H2 receptors.[6]

Experimental Protocols

The determination of binding affinities and functional potencies relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of betazole and histamine for each of the four histamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing one of the human histamine receptors (H1, H2, H3, or H4).

-

Radioligands specific for each receptor:

-

H1 Receptor: [3H]pyrilamine

-

H2 Receptor: [3H]tiotidine

-

H3 Receptor: [125I]iodoproxyfan

-

H4 Receptor: [3H]histamine[8]

-

-

Unlabeled ligands: Betazole and Histamine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled competitor (betazole or histamine).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This assay measures the ability of an agonist to stimulate the intracellular signaling pathway associated with a G-protein coupled receptor. For the H2 receptor, which is Gs-coupled, this involves measuring the production of cyclic AMP (cAMP).[7]

Objective: To determine the half-maximal effective concentration (EC50) of betazole and histamine for the H2 receptor.

Materials:

-

Intact cells expressing the human H2 receptor.

-

Betazole and Histamine.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Culture: Plate the H2 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Stimulation: Add varying concentrations of betazole or histamine to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the concentration of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway

// Nodes Agonist [label="Agonist\n(Histamine or Betazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2R [label="H2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="Gs Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gastric Acid Secretion)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Agonist -> H2R [label="Binds to", fontsize=8, fontcolor="#5F6368"]; H2R -> G_Protein [label="Activates", fontsize=8, fontcolor="#5F6368"]; G_Protein -> AC [label="α-subunit activates", fontsize=8, fontcolor="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to", fontsize=8, fontcolor="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#5F6368"]; PKA -> Cellular_Response [label="Phosphorylates targets leading to", fontsize=8, fontcolor="#5F6368"]; } ` Caption: H2 Receptor Signaling Pathway.

Experimental Workflow

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Incubate cell membranes, radioligand,\nand unlabeled competitor (Betazole/Histamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Allow binding to reach equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Separate bound from unbound radioligand\nvia vacuum filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Wash filters to remove non-specific binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Quantify radioactivity using\na scintillation counter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="Data Analysis:\nDetermine IC50 and calculate Ki", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Determine Binding Affinity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } ` Caption: Radioligand Binding Assay Workflow.

Conclusion